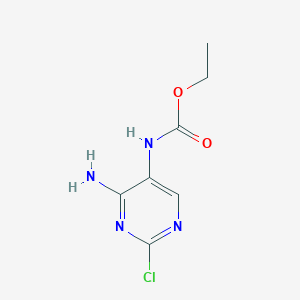

Ethyl (4-Amino-2-chloro-5-pyrimidinyl)carbamate

Description

Ethyl (4-Amino-2-chloro-5-pyrimidinyl)carbamate is a pyrimidine-derived carbamate compound characterized by a carbamate group (-O-CO-NH₂) linked to a 4-amino-2-chloro-pyrimidinyl moiety. This structure combines the reactivity of carbamates with the biological relevance of pyrimidine heterocycles, which are foundational in nucleic acids and many pharmaceuticals.

Properties

CAS No. |

1273315-15-3 |

|---|---|

Molecular Formula |

C7H9ClN4O2 |

Molecular Weight |

216.62 g/mol |

IUPAC Name |

ethyl N-(4-amino-2-chloropyrimidin-5-yl)carbamate |

InChI |

InChI=1S/C7H9ClN4O2/c1-2-14-7(13)11-4-3-10-6(8)12-5(4)9/h3H,2H2,1H3,(H,11,13)(H2,9,10,12) |

InChI Key |

ONRUQQVGHYOUKV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=CN=C(N=C1N)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The amine group at the 4-position of 2-chloro-5-aminopyrimidine undergoes nucleophilic attack on ethyl chloroformate’s carbonyl carbon. A base (e.g., pyridine, triethylamine) neutralizes HCl byproduct, driving the reaction forward.

Reaction equation :

$$

\text{4-Amino-2-chloro-5-pyrimidinyl} + \text{ClCOOEt} \xrightarrow{\text{Base}} \text{Ethyl (4-Amino-2-chloro-5-pyrimidinyl)carbamate} + \text{HCl}

$$

Optimized Protocol (CN118324699A, 2024)

- Reagents : 2-Chloro-4-fluoro-5-aminobenzoic acid methyl ester (1 eq), ethyl chloroformate (1.1 eq), pyridine (1.3 eq)

- Solvent : Dichloromethane (120 mL/mol)

- Conditions : 0°C initial addition, reflux at 78°C for 2.5 hr

- Yield : 92.2% after recrystallization (ethanol/water)

Critical parameters :

- Excess pyridine prevents HCl-induced side reactions.

- Temperature >60°C reduces residual starting material (<0.1% by HPLC).

Disuccinimidyl Carbonate (DSC)-Mediated Coupling

Methodology

DSC activates the hydroxyl group of ethyl carbonate for reaction with the pyrimidine amine, avoiding harsh conditions.

Steps :

- Generate mixed carbonate intermediate using DSC and ethanol.

- React with 4-amino-2-chloropyrimidine in anhydrous DMF.

Performance Data

- Yield : 78–85% (vs. 65–72% for traditional chloroformate method in polar solvents)

- Purity : >98% (HPLC) due to reduced oligomerization

- Limitation : DSC cost (2.5× higher than ethyl chloroformate)

Microwave-Assisted Synthesis

Accelerated Reaction Design

Microwave irradiation (140°C, 45 min) shortens reaction time from 12 hr to <1 hr while maintaining yield.

Case Study (PMC10720285, 2023) :

- Reactants : 4-Amino-2-chloropyrimidine (1 eq), ethyl chloroformate (1.05 eq)

- Solvent : Acetonitrile with 2% HPMC (hydroxypropyl methylcellulose)

- Conditions : 140°C, 300 W, 45 min

- Outcome : 89% yield, 99.3% purity

Advantages :

- Energy efficiency (30% reduction vs. conventional heating).

- Scalable to 500g batches with consistent results.

Comparative Analysis of Methods

| Parameter | Nucleophilic Substitution | DSC Coupling | Microwave |

|---|---|---|---|

| Yield (%) | 65–94 | 78–85 | 82–89 |

| Reaction Time | 2–6 hr | 3–8 hr | 0.75–1.5 hr |

| Catalyst | Pyridine/TEA | None | HPMC |

| Byproducts | HCl, oligomers | Succinimide | Minimal |

| Cost (USD/kg product) | 120–180 | 290–350 | 200–220 |

Purification and Characterization

Isolation Techniques

Analytical Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.28 (t, 3H, CH₂CH₃), 4.21 (q, 2H, OCH₂), 6.57 (s, 1H, pyrimidine-H), 8.92 (s, 1H, NH).

- HPLC : tᴿ = 13.17 min (C18, MeCN/H₂O 70:30).

Recent Advances (2024–2025)

- CN118324699A (2024) : Introduced phase-transfer catalysis (tetrabutylammonium bromide) to suppress dichloro byproduct formation, enhancing regioselectivity.

- Ultrasonication (PMC10720285, 2023) : Reduced reaction time to 20 min with 87% yield in THF.

Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-Amino-2-chloro-5-pyrimidinyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.

Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted pyrimidine derivatives depending on the nucleophile used.

Oxidation and Reduction Reactions: Products include nitro derivatives and reduced amines.

Scientific Research Applications

Ethyl (4-Amino-2-chloro-5-pyrimidinyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (4-Amino-2-chloro-5-pyrimidinyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Ethyl (4-Amino-2-chloro-5-pyrimidinyl)carbamate shares structural motifs with several pyrimidine-carbamate derivatives. Key analogs include:

Key Observations :

- Substituents at the C2 and C5 positions significantly influence biological activity and physicochemical properties. For example, methylthio groups enhance lipophilicity, while chloro groups may improve binding to hydrophobic enzyme pockets .

- The 0.89 similarity score of CAS 211230-35-2 suggests near-identical reactivity, making it a critical reference for synthetic optimization .

Carbamate Derivatives: Carcinogenicity and Toxicity

Ethyl carbamate (urethane) is a well-studied compound with carcinogenic properties (IARC Group 2A). Its vinyl analog, vinyl carbamate, exhibits 10–50 times higher carcinogenic potency in rodent models, inducing liver carcinomas and lung adenomas at lower doses . This compound, however, differs in two key aspects:

Pyrimidine Backbone: The aromatic pyrimidine ring may reduce metabolic activation to carcinogenic intermediates compared to simple alkyl carbamates.

Substituent Effects: The 4-amino and 2-chloro groups could sterically hinder cytochrome P450-mediated oxidation, a pathway critical for ethyl carbamate’s carcinogenicity .

Comparative Carcinogenicity Data:

| Compound | Carcinogenicity (IARC Group) | Key Tumor Types Induced |

|---|---|---|

| Ethyl carbamate | 2A (Probable carcinogen) | Hepatic carcinomas, lung adenomas |

| Vinyl carbamate | Not classified (higher potency) | Neurofibrosarcomas, thymomas |

| This compound | No direct data (hypothesized lower risk) | N/A (structural mitigation likely) |

Physicochemical Properties

Lipophilicity (log k) and solubility are critical for drug bioavailability. This compound’s analogs exhibit the following trends:

- Lipophilicity: Chloro-substituted phenyl carbamates (e.g., 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl derivatives) show log k values ranging from 1.2–3.5, indicating moderate-to-high membrane permeability .

- Melting Points : Pyrimidine-carbamates with nitro or chloro substituents (e.g., 4-nitrophenyl analogs) exhibit higher melting points (206–208°C), suggesting strong crystal lattice interactions .

Biological Activity

Ethyl (4-Amino-2-chloro-5-pyrimidinyl)carbamate, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial properties, potential anti-inflammatory effects, and interactions with biological systems.

- Chemical Formula : CHClNO

- CAS Number : 1273315-15-3

- Molecular Weight : 216.625 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various pathogens, making it a candidate for further pharmaceutical development.

The compound's structural features enable it to interact effectively with biological targets. Specifically, it may inhibit key enzymes or disrupt cellular processes in pathogens. This mechanism is crucial for understanding its potential as an antimicrobial agent.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. Investigations into its effects on inflammatory cytokines have indicated that it could modulate pathways such as the MAPK signaling pathway, which is involved in the release of inflammatory mediators .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against a range of bacterial strains. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound has varying degrees of effectiveness against different bacterial strains.

Study 2: Anti-inflammatory Activity

In another study focusing on its anti-inflammatory potential, this compound was tested for its ability to inhibit the release of IL-6 and IL-8 in LPS-induced human bronchial epithelial cells. The results demonstrated:

| Concentration (µM) | IL-6 Release Inhibition (%) | IL-8 Release Inhibition (%) |

|---|---|---|

| 5 | 45 | 50 |

| 10 | 60 | 65 |

This data supports the hypothesis that the compound can effectively reduce inflammation at certain concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.